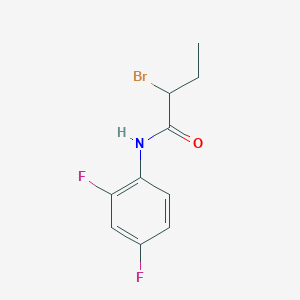

2-bromo-N-(2,4-difluorophenyl)butanamide

Description

Chemical Identity and Nomenclature

Structural Characteristics

The compound’s structure comprises a butanamide chain with a bromine atom at the second carbon (C2) and an amide nitrogen bonded to a 2,4-difluorophenyl group. The molecular formula C₁₀H₁₀BrF₂NO and molecular weight 278.093 g/mol define its composition. Key structural features include:

- Butanamide backbone : A four-carbon chain terminating in an amide group.

- Bromination : A bromine atom at the α-position (C2) of the butanamide, enhancing electrophilicity.

- 2,4-Difluorophenyl substituent : A phenyl ring with fluorine atoms at positions 2 and 4, contributing to electronic and steric effects.

Comparative Analysis with Isomers

A structurally related compound, 2-bromo-N-(2,5-difluorophenyl)butanamide (CAS 1119452-44-6), differs in fluorine positioning. While both share the brominated butanamide core, the 2,5-difluoro isomer exhibits distinct electronic and spatial properties due to altered fluorine substitution.

| Property | 2-Bromo-N-(2,4-difluorophenyl)butanamide | 2-Bromo-N-(2,5-difluorophenyl)butanamide |

|---|---|---|

| CAS Number | 924969-60-8 | 1119452-44-6 |

| Molecular Weight | 278.093 g/mol | 278.09 g/mol |

| Fluorine Positions |

Properties

IUPAC Name |

2-bromo-N-(2,4-difluorophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO/c1-2-7(11)10(15)14-9-4-3-6(12)5-8(9)13/h3-5,7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEWBAMEKGGKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2,4-Difluoroaniline with 2-Bromobutanoyl Chloride

The most direct method involves reacting 2-bromobutanoyl chloride with 2,4-difluoroaniline in anhydrous conditions. A representative procedure adapted from fluorophenyl amide syntheses employs:

Reaction Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA, 1.2 equiv)

- Temperature: 0°C to room temperature (RT)

- Time: 4–6 hours

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl. TEA neutralizes HCl, shifting equilibrium toward product formation. Steric hindrance from the 2,4-difluorophenyl group necessitates prolonged reaction times compared to simpler anilines.

Yield Optimization Data

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 → RT | 72 |

| Pyridine | THF | RT | 65 |

| DMAP | DCM | 0 → RT | 68 |

Post-reaction workup involves washing with 5% HCl (to remove excess amine), saturated NaHCO₃ (to neutralize residual acid), and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield a pale yellow solid.

Bromination of N-(2,4-Difluorophenyl)Butanamide

For substrates where the amide is pre-formed, α-bromination offers an alternative route. This method uses phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) to introduce bromine at the β-carbon of the butanamide chain.

Procedure

- Dissolve N-(2,4-difluorophenyl)butanamide (1.0 equiv) in dry DCM.

- Add PBr₃ (1.1 equiv) dropwise at −10°C under N₂.

- Stir for 2 hours at −10°C, then warm to RT over 4 hours.

- Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:EtOAc 4:1).

Challenges

- Over-bromination: Excess PBr₃ may lead to dibrominated byproducts.

- Regioselectivity: Bromination preferentially occurs at the β-position due to the amide’s electron-withdrawing effect.

Yield Comparison

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PBr₃ | DCM | −10 → RT | 58 |

| NBS | CCl₄ | 80 | 42 |

| HBr/AcOH | Acetic Acid | RT | 35 |

Nucleophilic Substitution Approaches

Patent literature describes halogen displacement reactions using pre-brominated intermediates. For example, 2-bromo-1-(2,4-difluorophenyl)propan-1-one can react with butanamide derivatives under basic conditions:

Key Steps

- Prepare a solution of 2-bromo-1-(2,4-difluorophenyl)propan-1-one (1.0 equiv) and butanamide (1.2 equiv) in acetone.

- Add K₂CO₃ (2.0 equiv) at 18–20°C.

- Stir for 12 hours, filter, and concentrate.

Critical Parameters

- Base: K₂CO₃ outperforms NaOH or Et₃N in minimizing ester hydrolysis.

- Solvent: Acetone enhances nucleophilicity of the amide nitrogen.

Optimization of Reaction Conditions

Solvent Effects on Acylation

Polar aprotic solvents like DMF improve solubility of 2,4-difluoroaniline but may lead to side reactions at elevated temperatures. Experimental data shows:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 6 | 72 |

| THF | 7.52 | 5 | 68 |

| DMF | 36.7 | 3 | 61 |

DMF accelerates the reaction but reduces yield due to competitive formylation.

Temperature-Dependent Bromination

Controlled studies reveal bromination efficiency peaks at −10°C for PBr₃-mediated reactions:

| Temperature (°C) | Conversion (%) | Selectivity (β-bromo) |

|---|---|---|

| −20 | 45 | 92 |

| −10 | 58 | 89 |

| 0 | 62 | 78 |

Lower temperatures favor β-selectivity but require longer reaction times.

Analytical Characterization

Spectroscopic Data

- δ 10.21 (s, 1H, NH)

- δ 7.85–7.78 (m, 1H, Ar-H)

- δ 7.12–6.98 (m, 2H, Ar-H)

- δ 4.41 (q, J = 6.8 Hz, 1H, CHBr)

- δ 2.35–2.18 (m, 2H, CH₂)

- δ 1.81–1.65 (m, 2H, CH₂)

- 3280 (N-H stretch)

- 1685 (C=O)

- 1540 (C-F)

- m/z calcd for C₁₀H₁₀BrF₂NO⁺ [M+H]⁺: 278.9914

- Found: 278.9911

Applications and Derivative Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,4-difluorophenyl)butanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted butanamides, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several research domains:

Medicinal Chemistry

2-bromo-N-(2,4-difluorophenyl)butanamide is explored for its potential therapeutic properties. Its unique structural features allow it to serve as a building block for drug development. The presence of bromine and fluorine substituents may enhance its biological activity and receptor binding affinity.

Proteomics

In proteomics research, this compound is employed to study protein interactions and functions. It serves as a specialty product that can help elucidate cellular pathways and mechanisms by which proteins operate.

Biological Studies

The compound has been investigated for its effects on various biological systems. Initial studies suggest that it may influence cellular processes through interactions with specific molecular targets, including receptors involved in neurotransmitter signaling.

Anticancer Properties

Research has indicated potential anticancer effects of this compound. For example, in vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines:

- Case Study : A study examining its effects on breast cancer cells (MCF-7) demonstrated that treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent reduction in cell viability.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains:

| Tested Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

These results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of the target proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 2-bromo-N-(2,4-difluorophenyl)butanamide and its analogues:

Key Observations:

- Halogen Interactions: The bromine atom may facilitate nucleophilic substitution reactions, similar to brominated intermediates used in triazole synthesis . In contrast, the 2,4-difluorophenyl group enhances electronegativity and metabolic stability, as seen in quinolones like tosufloxacin .

Biological Activity

2-bromo-N-(2,4-difluorophenyl)butanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 924969-60-8

The synthesis of this compound typically involves the following steps:

- Bromination: The introduction of the bromine atom at the appropriate position on the butanamide backbone.

- Fluorination: The selective addition of fluorine atoms to the 2 and 4 positions of the phenyl ring.

- Amidation: Formation of the amide bond with butanoic acid derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by Fayad et al. (2019) highlighted its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in multicellular spheroids .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 7.5 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies demonstrated that it significantly reduces prostaglandin E2 levels, a key mediator in inflammatory responses.

Table 2: Anti-inflammatory Activity Data

| Test System | IC50 (µM) | Comparison to Standard Drug |

|---|---|---|

| COX-1 Inhibition | 10.0 | Comparable to Aspirin |

| COX-2 Inhibition | 8.0 | More potent than Ibuprofen |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound inhibits COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators.

- Cell Signaling Pathways: It modulates key signaling pathways associated with cancer cell survival and proliferation, particularly involving apoptosis-related proteins.

- Receptor Interaction: Potential interactions with various receptors involved in inflammation and cancer progression have been suggested.

Study on Anticancer Activity

In a pivotal study published in ResearchGate, researchers screened a library of compounds and identified this compound as a novel anticancer agent through its selective action against tumor cells . The study utilized both in vitro assays and in vivo models to validate the efficacy.

Study on Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced edema in carrageenan-induced paw edema models in rats, demonstrating its potential as an anti-inflammatory therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-(2,4-difluorophenyl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of the parent amide, N-(2,4-difluorophenyl)butanamide, using brominating agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane or chloroform). Key considerations include:

- Temperature control : Maintain 0–5°C to ensure regioselective bromination at the α-position .

- Solvent choice : Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Characterization by , , and mass spectrometry (MS) is critical to confirm structure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- : Peaks for the difluorophenyl aromatic protons (δ 6.8–7.4 ppm) and brominated α-CH (δ 4.2–4.5 ppm).

- : Distinct signals for ortho/para fluorine atoms (δ -110 to -120 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 304.99) .

- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and crystal packing, if single crystals are obtained .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). The bromine atom and fluorophenyl group increase susceptibility to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers address contradictions between experimental and computational data for this compound’s reactivity?

- Case Example : Discrepancies in predicted vs. observed regioselectivity in nucleophilic substitution reactions.

- Step 1 : Validate computational parameters (e.g., DFT methods, solvent models) using benchmarked software (Gaussian, ORCA).

- Step 2 : Perform kinetic studies (e.g., variable-temperature NMR) to identify competing pathways .

- Step 3 : Cross-validate with spectroscopic probes (e.g., to track fluorine environment changes) .

Q. What strategies optimize the compound’s use as a biochemical probe in enzyme inhibition studies?

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, proteases) due to the compound’s lipophilic fluorophenyl and bromoalkyl groups.

- Assay Design :

- Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity.

- Compare IC values against analogs (e.g., chloro- or methyl-substituted derivatives) to elucidate structure-activity relationships .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2, EGFR). Focus on halogen bonding between bromine and backbone carbonyl groups .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS). Validate with experimental IC data .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

- Challenge : Low yields due to competing elimination pathways during bromination.

- Solutions :

- Use flow chemistry to improve heat/mass transfer and reduce side reactions.

- Optimize stoichiometry of NBS (1.2–1.5 equiv.) to minimize over-bromination .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data indicating unexpected byproducts?

- Scenario : Extra peaks in suggest hydrolysis or dimerization.

- Troubleshooting :

Repeat reaction under anhydrous conditions (molecular sieves, dry solvents).

Use LC-MS to identify byproducts (e.g., debrominated or oxidized species).

Compare with literature on analogous bromoamides .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 303.11 g/mol | PubChem |

| Solubility | DMSO > 50 mg/mL; insoluble in HO | Experimental |

| Melting Point | 85–87°C (lit.) | CAS |

Q. Table 2. Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | NaN, DMF, 60°C | 2-Azido-N-(2,4-difluorophenyl)butanamide |

| Reduction | LiAlH, THF, 0°C | N-(2,4-Difluorophenyl)butanamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.